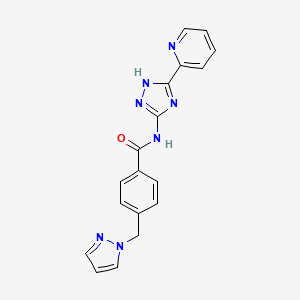
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzamide family and has been found to exhibit diverse biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit diverse biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines, inhibit the production of inflammatory cytokines, and exhibit activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been found to exhibit activity against cancer cells, inflammatory cytokines, and various bacterial and fungal strains. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide. One future direction is to further investigate its mechanism of action to fully understand its effects. Additionally, this compound could be further studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this compound could be modified to improve its potency and selectivity towards specific targets. Finally, the potential toxicity and pharmacokinetics of this compound could be further studied to determine its suitability as a drug candidate.
Synthesemethoden
The synthesis method for 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide involves a multi-step process. The first step involves the synthesis of 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid by reacting pyridine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The second step involves the reaction of the 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromoacetophenone to form 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of the 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with pyrazole-1-carboxamidine to form 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit potential applications in drug development. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Furthermore, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(14-7-5-13(6-8-14)12-25-11-3-10-20-25)22-18-21-16(23-24-18)15-4-1-2-9-19-15/h1-11H,12H2,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXWTVIMDYXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)NC(=O)C3=CC=C(C=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
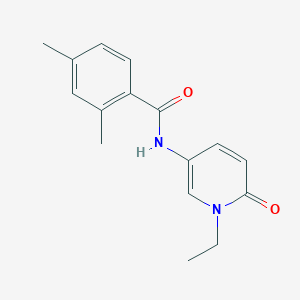
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
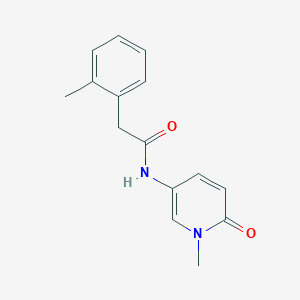
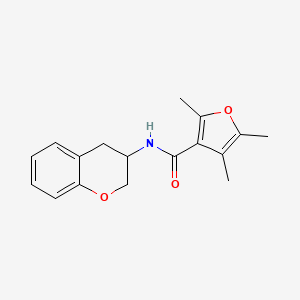
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
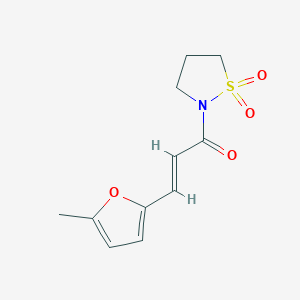
![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)